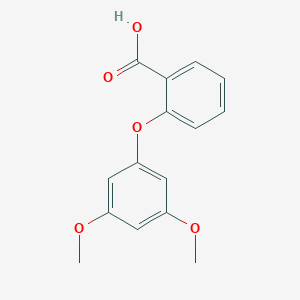
2-(3,5-Dimethoxyphenoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethoxyphenoxy)benzoic acid, also known as DPBA, is a chemical compound with a molecular formula of C16H16O5. It is a white crystalline powder that is commonly used in scientific research for its unique properties. DPBA is a versatile compound that has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 2-(3,5-Dimethoxyphenoxy)benzoic acid is not fully understood. However, it is believed that 2-(3,5-Dimethoxyphenoxy)benzoic acid interacts with specific targets in cells, leading to changes in cellular processes. 2-(3,5-Dimethoxyphenoxy)benzoic acid has been shown to bind to DNA, RNA, and proteins, which may contribute to its biological activity. Additionally, 2-(3,5-Dimethoxyphenoxy)benzoic acid has been shown to inhibit the activity of certain enzymes, which may also contribute to its mechanism of action.
Biochemical and Physiological Effects:
2-(3,5-Dimethoxyphenoxy)benzoic acid has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which makes it a potential anticancer agent. Additionally, 2-(3,5-Dimethoxyphenoxy)benzoic acid has been shown to have antimicrobial activity against various bacterial strains, including drug-resistant strains. 2-(3,5-Dimethoxyphenoxy)benzoic acid has also been shown to have anti-inflammatory activity, which makes it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
2-(3,5-Dimethoxyphenoxy)benzoic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, 2-(3,5-Dimethoxyphenoxy)benzoic acid is a versatile compound that can be used in various fields of research. However, 2-(3,5-Dimethoxyphenoxy)benzoic acid also has some limitations. It is a highly hydrophobic compound, which makes it difficult to dissolve in aqueous solutions. Additionally, 2-(3,5-Dimethoxyphenoxy)benzoic acid has limited solubility in organic solvents, which may limit its use in some experiments.
将来の方向性
There are several future directions for the study of 2-(3,5-Dimethoxyphenoxy)benzoic acid. One potential direction is the development of 2-(3,5-Dimethoxyphenoxy)benzoic acid-based sensors for the detection of specific biomolecules. Additionally, the synthesis of 2-(3,5-Dimethoxyphenoxy)benzoic acid derivatives with improved solubility and biological activity may lead to the development of new therapeutic agents. Finally, the study of the mechanism of action of 2-(3,5-Dimethoxyphenoxy)benzoic acid may lead to a better understanding of its biological activity and potential therapeutic applications.
Conclusion:
In conclusion, 2-(3,5-Dimethoxyphenoxy)benzoic acid is a versatile compound that has been widely used in scientific research for its unique properties. Its synthesis method is well-established, and it has been shown to have various scientific research applications. The mechanism of action of 2-(3,5-Dimethoxyphenoxy)benzoic acid is not fully understood, but it has been shown to have various biochemical and physiological effects. While 2-(3,5-Dimethoxyphenoxy)benzoic acid has some limitations, it has several advantages for use in lab experiments. Finally, there are several future directions for the study of 2-(3,5-Dimethoxyphenoxy)benzoic acid that may lead to the development of new therapeutic agents and a better understanding of its biological activity.
合成法
2-(3,5-Dimethoxyphenoxy)benzoic acid can be synthesized through a multi-step process that involves the reaction of 3,5-dimethoxyphenol with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then converted to 2-(3,5-Dimethoxyphenoxy)benzoic acid through a series of chemical reactions, including esterification and acid hydrolysis. The synthesis of 2-(3,5-Dimethoxyphenoxy)benzoic acid is well-established and has been reported in several scientific publications.
科学的研究の応用
2-(3,5-Dimethoxyphenoxy)benzoic acid has been widely used in scientific research for its unique properties. It is commonly used as a fluorescent probe for the detection of proteins and nucleic acids. 2-(3,5-Dimethoxyphenoxy)benzoic acid can also be used as a pH-sensitive fluorescent sensor, which makes it useful in the study of cellular processes. Additionally, 2-(3,5-Dimethoxyphenoxy)benzoic acid has been used as a building block for the synthesis of various bioactive molecules, including anticancer agents and antimicrobial agents.
特性
製品名 |
2-(3,5-Dimethoxyphenoxy)benzoic acid |
|---|---|
分子式 |
C15H14O5 |
分子量 |
274.27 g/mol |
IUPAC名 |
2-(3,5-dimethoxyphenoxy)benzoic acid |
InChI |
InChI=1S/C15H14O5/c1-18-10-7-11(19-2)9-12(8-10)20-14-6-4-3-5-13(14)15(16)17/h3-9H,1-2H3,(H,16,17) |
InChIキー |
PUOKZODSNTUTQD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)OC2=CC=CC=C2C(=O)O)OC |
正規SMILES |
COC1=CC(=CC(=C1)OC2=CC=CC=C2C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide](/img/structure/B303195.png)
![N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide](/img/structure/B303197.png)
![N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B303198.png)
![2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B303203.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B303204.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303205.png)
![3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B303206.png)
![N-{4-[(trifluoroacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B303208.png)
![2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303216.png)
![2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B303220.png)

![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303224.png)
